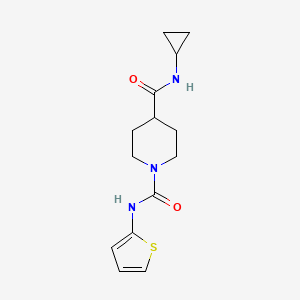

![molecular formula C20H18N2O3 B6586238 methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate CAS No. 1257547-43-5](/img/structure/B6586238.png)

methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” is a chemical compound. Its empirical formula is C14H13NO3 and it has a molecular weight of 243.26 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides were prepared . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 3 and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide using coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluoro .Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazole moiety have been reported to exhibit a broad range of biological properties, including antibacterial, antimycobacterial, antifungal, and antiprotozoal activities . Therefore, it’s plausible that “methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” could also possess antimicrobial properties.

Anti-inflammatory and Antitumor Activity

Imidazole derivatives have been reported to show anti-inflammatory and antitumor activities . This suggests a potential application of the compound in cancer treatment and management of inflammatory conditions.

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant activity . This suggests that “methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” could potentially be used in the development of antioxidant therapies.

Therapeutic Applications

Pyrrole is a biologically active scaffold known to possess diverse activities. Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more . This suggests that “methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” could potentially be used in a wide range of therapeutic applications.

Material Science Applications

Conjugated polymers, which can contain pyrrole moieties, have been used in applications such as solar cells, light emitting devices, capacitors, electrochromic devices, and biosensors . This suggests potential applications of “methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” in the field of material science.

Drug Development

Given the pharmacophoric features of compounds like BM212, a potent anti-TB agent, and the antidepressant drug sertraline, there’s potential for “methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate” to be used in the development of new drugs .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, a molecular docking investigation was conducted for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

properties

IUPAC Name |

methyl 4-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-25-20(24)16-9-11-17(12-10-16)21-19(23)18(22-13-5-6-14-22)15-7-3-2-4-8-15/h2-14,18H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXPLNFFHPQSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)

![1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6586172.png)

![1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B6586179.png)

![3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6586187.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide](/img/structure/B6586194.png)

![2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide](/img/structure/B6586220.png)

![7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6586221.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6586227.png)

![2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6586228.png)

![2-phenyl-N-[(pyridin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B6586232.png)

![3-[(benzyloxy)methyl]-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B6586246.png)

![3-[(benzyloxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6586251.png)

![N-(2-fluorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B6586260.png)